

metabolism of Delavirdine in mice and rats

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Compound Focus: Delavirdine Mesylate

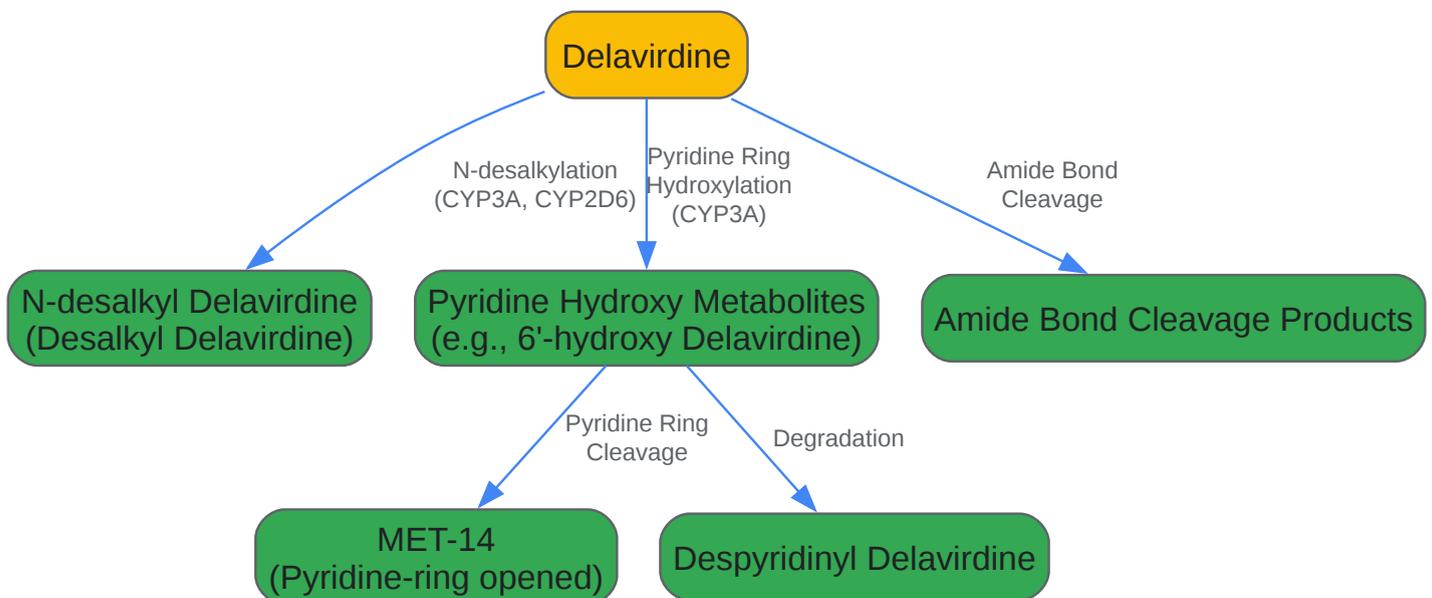
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Metabolic Pathways of Delavirdine

The following diagram illustrates the primary metabolic pathways of Delavirdine and the key enzymes involved, integrating findings from both mouse and rat studies.



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The major metabolites identified in these studies include:

- **N-desalkyl delavirdine (Desalkyl delavirdine):** The major metabolite formed via N-desalkylation [1] [2].
- **Pyridine hydroxy metabolites (e.g., 6'-hydroxy delavirdine):** Formed via hydroxylation of the pyridine ring, which can subsequently undergo conjugation or further degradation [3] [2].
- **Despyridinyl delavirdine:** A product of 6'-hydroxy delavirdine degradation [3].
- **MET-14:** Formed via pyridine ring cleavage from 6'-hydroxy delavirdine [3].
- **Amide bond cleavage products:** Includes N-isopropylpyridinepiperazine and indole carboxylic acid, which constitutes a minor pathway in rats but becomes more prominent in mice at higher doses [1] [3].

Comparative Quantitative Data

The excretion and disposition of Delavirdine and its metabolites differ between mice and rats, and are influenced by the administered dose.

Table 1: Excretion of Drug-Related Radioactivity After Oral Dosing [1] [3] [4]

Species	Dose	Feces	Urine	Total Recovery	Notes
Mouse	Single (10 & 250 mg/kg)	57-70%	25-36%	94-96%	Most (>87%) excreted within 24 hours [1].
Rat	Single (10 mg/kg)	~80%	~15%	~95%	Well absorbed (>80%) at this dose [3] [4].
Rat	Multiple (20 mg/kg/day)	~83%	~14%	~97%	-
Rat	Single (100 mg/kg)	~86%	~8%	~94%	Absorption reduced to ~52% at this higher dose [3] [4].

Table 2: Key Metabolic Findings in Mice vs. Rats

Aspect	Findings in Mice	Findings in Rats
Primary Pathways	Amide bond cleavage and N-desalkylation at low doses; amide bond cleavage predominates at high/multiple doses [1].	N-desalkylation and pyridine ring hydroxylation are primary pathways; amide bond cleavage is minor [3].
Dose Dependency	Metabolism is nonlinear; formation of desalkyl delavirdine is capacity-limited or inhibitable [1].	Excretion and absorption are dose-dependent [3] [4].
Brain Penetration	Parent drug does not cross BBB significantly; N-isopropylpyridinepiperazine metabolite found in brain at 2-3x plasma levels [1].	Information not specified in the provided results.
Major Circulating Component	Parent drug (delavirdine) is a minor component in circulation [1].	Information not specified in the provided results.

Detailed Experimental Protocols

The foundational data on Delavirdine metabolism were generated using the following key methodologies:

- **Animal Dosing and Sample Collection:** Studies used **CD-1 mice** and **Sprague-Dawley rats**. Animals received single or multiple oral doses of [¹⁴C]**delavirdine mesylate**, with radiolabels at the **14C-carboxamide** or **2-14C-pyridine** positions to track different parts of the molecule. Plasma, urine, and feces were collected over time, and tissues (including brain) were taken at sacrifice for analysis [1] [3] [4].
- **Metabolite Profiling and Identification:** Profiling used **High-Pressure Liquid Chromatography (HPLC)** with online radiometric detection. Metabolite identification was achieved through techniques including:
 - **Mass Spectrometry (MS)** [1]
 - **¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy** [1]
 - Comparison with synthetically prepared reference standards [3]
- **In Vitro Metabolism Studies:** Delavirdine metabolism was investigated using **liver microsomes** from humans, rats, dogs, and monkeys. These studies helped identify the specific cytochrome P450 enzymes involved by using:
 - **cDNA-expressed enzymes** (CYP2D6, CYP3A4)
 - **Chemical inhibitors** (e.g., quinidine)

- **Correlation analyses** with marker enzyme activities (e.g., testosterone 6 β -hydroxylation for CYP3A) [2]
- **Pharmacokinetic Analysis:** Plasma concentrations of delavirdine and its metabolites were determined, and pharmacokinetic parameters were calculated using non-compartmental methods [1].

Key Insights for Researchers

- **Enzyme Kinetics:** In vitro studies with human liver microsomes determined the apparent K_M for the primary N-desalkylation pathway to be $6.8 \pm 0.8 \mu\text{M}$, with a V_{max} of $0.44 \pm 0.01 \text{ nmol/min/mg}$ protein [2].
- **Clinical Translation & Interaction Potential:** Delavirdine is primarily metabolized in humans by **CYP3A**, with a potential minor role for **CYP2D6** [2] [5]. Unlike other NNRTIs, delavirdine is an **inhibitor of CYP3A**. This unique property increases the systemic exposure of co-administered drugs that are metabolized by CYP3A, such as protease inhibitors, which is a critical consideration for combination therapy [6] [5].

The metabolism of Delavirdine is a complex process characterized by saturation kinetics and significant interspecies differences. Understanding these pathways and their underlying mechanisms is crucial for predicting drug-drug interactions and overall pharmacokinetic behavior.

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